Cas no 343614-08-4 (2-(2S)-oxiran-2-yl-1-benzofuran)

2-(2S)-Oxiran-2-yl-1-benzofuran is a chiral epoxide derivative of benzofuran, characterized by its reactive oxirane ring and aromatic benzofuran moiety. This compound is of significant interest in synthetic organic chemistry due to its potential as a versatile intermediate for the construction of complex molecular frameworks. The (2S)-configuration of the epoxide group enables stereoselective transformations, making it valuable for asymmetric synthesis. Its structural features allow for ring-opening reactions, nucleophilic additions, and further functionalization, facilitating applications in pharmaceuticals, agrochemicals, and materials science. The compound’s stability and well-defined stereochemistry enhance its utility in precision-driven synthetic routes. Proper handling under controlled conditions is recommended due to its reactivity.
2-(2S)-oxiran-2-yl-1-benzofuran structure
343614-08-4 structure
Product Name:2-(2S)-oxiran-2-yl-1-benzofuran
CAS No:343614-08-4
MF:C10H8O2
MW:160.169322967529
MDL:MFCD25993922
CID:302352
PubChem ID:15470310
Update Time:2025-10-28

2-(2S)-oxiran-2-yl-1-benzofuran Chemical and Physical Properties

Names and Identifiers

    • Benzofuran,2-(2S)-2-oxiranyl-
    • Benzofuran,2-(2S)-oxiranyl- (9CI)
    • 2-(2S)-oxiran-2-yl-1-benzofuran
    • Benzofuran, 2-(2S)-oxiranyl- (9CI)
    • 2-[(2S)-oxiran-2-yl]-1-benzofuran
    • AKOS021450808
    • Z1575341648
    • 343614-08-4
    • EN300-223876
    • MDL: MFCD25993922
    • Inchi: 1S/C10H8O2/c1-2-4-8-7(3-1)5-9(12-8)10-6-11-10/h1-5,10H,6H2/t10-/m0/s1
    • InChI Key: MUQQXMHGCGKNTL-JTQLQIEISA-N
    • SMILES: O1C[C@H]1C1=CC2C=CC=CC=2O1

Computed Properties

  • Exact Mass: 160.05244
  • Monoisotopic Mass: 160.052429494g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 25.7Ų

Experimental Properties

  • PSA: 25.67

2-(2S)-oxiran-2-yl-1-benzofuran Pricemore >>

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Additional information on 2-(2S)-oxiran-2-yl-1-benzofuran

Introduction to 2-(2S)-oxiran-2-yl-1-benzofuran (CAS No. 343614-08-4)

2-(2S)-oxiran-2-yl-1-benzofuran, identified by the Chemical Abstracts Service Number (CAS No.) 343614-08-4, is a significant compound in the realm of medicinal chemistry and pharmaceutical research. This heterocyclic compound features a benzofuran core linked to an oxirane ring, making it a versatile scaffold for drug discovery and molecular design. The stereochemistry at the (2S)-configuration of the oxirane ring adds a layer of complexity and potential biological relevance, which has garnered interest from synthetic chemists and biologists alike.

The benzofuran moiety is a well-documented pharmacophore in medicinal chemistry, often found in natural products and synthetic drugs due to its ability to interact with biological targets such as enzymes and receptors. Its aromatic system provides stability, while the fused oxygen-containing ring introduces polarity and reactivity, making it an ideal candidate for further derivatization. The presence of the oxirane (epoxide) group further enhances its utility, as epoxides are known for their reactivity in nucleophilic substitution reactions, allowing for controlled functionalization at specific positions.

Recent advancements in the field of drug development have highlighted the importance of stereoelectronic properties in enhancing biological activity. The (2S)-configuration of the oxirane ring in 2-(2S)-oxiran-2-yl-1-benzofuran is particularly noteworthy, as it may influence the compound's interaction with biological targets. Studies have shown that chirality can significantly impact pharmacokinetics, pharmacodynamics, and overall therapeutic efficacy. Therefore, compounds like 2-(2S)-oxiran-2-yl-1-benzofuran are of great interest for developing enantiopure or chiral drug candidates that exhibit improved selectivity and reduced side effects.

In the context of modern pharmaceutical research, 2-(2S)-oxiran-2-yl-1-benzofuran has been explored as a precursor for more complex molecules. Its oxirane ring can be opened under controlled conditions to introduce various functional groups, enabling the synthesis of libraries of derivatives for high-throughput screening. This approach has been particularly useful in identifying novel inhibitors or modulators of biological pathways relevant to diseases such as cancer, inflammation, and neurodegeneration. The benzofuran scaffold remains a cornerstone in these efforts due to its structural versatility and preclinical validation.

The synthesis of 2-(2S)-oxiran-2-yl-1-benzofuran (CAS No. 343614-08-4) typically involves multi-step organic transformations starting from readily available aromatic precursors. Key steps often include cyclization reactions to form the benzofuran ring followed by stereocontrolled epoxidation to introduce the oxirane group with the desired (2S)-configuration. Advances in catalytic methods have enabled more efficient and sustainable synthetic routes, reducing waste and improving yields. These innovations align with global trends toward green chemistry principles, emphasizing environmental responsibility in drug development.

From a biological perspective, 2-(2S)-oxiran-2-yl-1-benzofuran has shown promise in preclinical studies as a tool compound for understanding molecular interactions. Its unique structure allows researchers to probe binding mechanisms at various targets, providing insights into structure-activity relationships (SAR). Such knowledge is crucial for designing next-generation therapeutics with optimized properties. Moreover, the compound's stability under physiological conditions makes it suitable for long-term studies, including mechanistic investigations and formulation development.

The integration of computational chemistry and artificial intelligence has further accelerated the exploration of 2-(2S)-oxiran-2-yl-1-benzofuran's potential applications. Molecular modeling techniques predict its behavior in complex biological systems, helping researchers prioritize experimental efforts. These computational tools are particularly valuable when dealing with stereochemically complex molecules like this one, where subtle differences in conformation or electronic distribution can dictate biological outcomes.

In conclusion, 2-(2S)-oxiran-2-yl-1-benzofuran (CAS No. 343614-08-4) represents a compelling example of how structural complexity can be leveraged to develop novel pharmaceuticals. Its combination of a benzofuran scaffold with a stereodefined oxirane group offers numerous opportunities for innovation in drug discovery. As research continues to uncover new therapeutic applications and synthetic methodologies, compounds like this will remain at the forefront of medicinal chemistry advancements.

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